molecular formula C12H10N2O2S B11662868 5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione CAS No. 60045-62-7

5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione

Katalognummer: B11662868
CAS-Nummer: 60045-62-7
Molekulargewicht: 246.29 g/mol
InChI-Schlüssel: DDSUYICEGYMNQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- is a heterocyclic compound that belongs to the class of thiobarbiturates. This compound is characterized by the presence of a pyrimidine ring fused with a thioxo group and a 4-methylphenyl substituent. Thiobarbiturates are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- can be achieved through a multi-component reaction involving the condensation of barbituric acid, thiourea, and an appropriate aldehyde. One efficient method involves the use of a green chemistry approach, where the reaction is carried out in an aqueous medium without the need for organic solvents. This method not only provides high yields but also minimizes the environmental impact .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar multi-component reactions. The use of water as a solvent in these reactions is preferred due to its cost-effectiveness and reduced environmental hazards. The reaction conditions are optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- is unique due to its specific combination of a pyrimidine ring with a thioxo group and a 4-methylphenyl substituent. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

60045-62-7

Molekularformel

C12H10N2O2S

Molekulargewicht

246.29 g/mol

IUPAC-Name

5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C12H10N2O2S/c1-7-2-4-8(5-3-7)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17)

InChI-Schlüssel

DDSUYICEGYMNQH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.